2-(1-Amino-2-phenoxyethylidene)malononitrile

Description

2-(1-Amino-2-phenoxyethylidene)malononitrile (CAS: 343375-39-3) is a malononitrile derivative with the molecular formula C₁₁H₈ClN₃O and a molecular weight of 233.65 g/mol. It features a unique structure comprising an amino group, a phenoxyethylidene moiety, and a chlorine substituent. This compound belongs to a broader class of malononitrile derivatives, which are widely explored for their electronic, optical, and pharmacological properties.

Properties

IUPAC Name |

2-(1-amino-2-phenoxyethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-6-9(7-13)11(14)8-15-10-4-2-1-3-5-10/h1-5H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWQSNNVABDVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377361 | |

| Record name | 2-(1-amino-2-phenoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118645-79-7 | |

| Record name | 2-(1-amino-2-phenoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(1-Amino-2-phenoxyethylidene)malononitrile is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

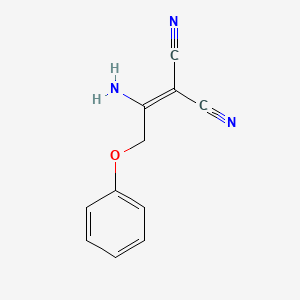

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a malononitrile moiety linked to an amino-phenoxyethyl group, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.

Herbicidal Activity

A study highlighted the herbicidal potential of derivatives related to this compound. Specifically, certain analogs demonstrated effective pre-emergent herbicidal activity against several weed species, achieving over 60% inhibition at specific dosages. This suggests potential applications in agricultural practices to control unwanted vegetation without harming crops .

The biological activity of this compound is attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thus preventing cellular damage.

- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in the growth and proliferation of target organisms, particularly in herbicidal applications.

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant efficacy of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration when treated with the compound compared to a control group.

| Concentration (µM) | DPPH Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 80 |

This data illustrates the compound's potential as a natural antioxidant agent.

Case Study 2: Herbicidal Activity

Another study assessed the herbicidal effects of various derivatives of the compound on common agricultural weeds. The results indicated that one derivative achieved over 70% inhibition on Amaranthus retroflexus at a dosage of 200 g/ha.

| Weed Species | Inhibition (%) at 200 g/ha |

|---|---|

| Amaranthus retroflexus | 70 |

| Echinochloa crus-galli | 65 |

| Abutilon theophrasti | 75 |

These findings support the compound's application as an environmentally friendly herbicide.

Comparison with Similar Compounds

Key Observations :

- Chlorine Influence: The chlorine atom in the target compound may enhance electronegativity and alter reactivity compared to non-halogenated derivatives.

- Synthetic Yields: High yields (75–85%) are achievable for malononitrile derivatives via Knoevenagel condensations or Michael additions .

Electronic and Optical Properties

Malononitrile derivatives are renowned for their nonlinear optical (NLO) properties. For instance:

- 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile exhibits superior NLO responses compared to urea, attributed to its extended π-conjugation and electron-withdrawing groups .

- Computational studies on phenylene-based derivatives (e.g., PMDC2–PMDC8) reveal that acceptor moieties like 2-(5,6-difluoro-2-methylene-3-oxo-indan-1-ylidene)malononitrile significantly enhance hyperpolarizability .

However, experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.